molecular formula C8H8FNO2 B159238 1-Fluoro-2,3-dimethyl-4-nitrobenzene CAS No. 1736-87-4

1-Fluoro-2,3-dimethyl-4-nitrobenzene

Cat. No.: B159238
CAS No.: 1736-87-4
M. Wt: 169.15 g/mol
InChI Key: GLDMIZKOJPVEIV-UHFFFAOYSA-N
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Description

1-Fluoro-2,3-dimethyl-4-nitrobenzene is an aromatic compound characterized by the presence of a fluorine atom, two methyl groups, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Fluoro-2,3-dimethyl-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The nitration of 2,3-dimethylfluorobenzene with nitric acid in the presence of sulfuric acid is a common method. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound involves similar nitration processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-2,3-dimethyl-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.

    Oxidation: Strong oxidizers like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Aminofluorobenzene: From the reduction of the nitro group.

    Carboxylic Acids: From the oxidation of methyl groups.

Mechanism of Action

The mechanism of action of 1-fluoro-2,3-dimethyl-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The pathways involved often include nucleophilic aromatic substitution and redox processes .

Properties

IUPAC Name

1-fluoro-2,3-dimethyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5-6(2)8(10(11)12)4-3-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDMIZKOJPVEIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641030
Record name 1-Fluoro-2,3-dimethyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1736-87-4
Record name 1-Fluoro-2,3-dimethyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethyl-4-fluoronitrobenzene
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